molecular formula C17H20N6O2 B7096564 N-[[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]-2-phenylmethoxyacetamide

N-[[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]-2-phenylmethoxyacetamide

Cat. No.: B7096564
M. Wt: 340.4 g/mol
InChI Key: DBHYJVKBSZLQNA-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-22(2)15-9-8-14-19-20-16(23(14)21-15)10-18-17(24)12-25-11-13-6-4-3-5-7-13/h3-9H,10-12H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHYJVKBSZLQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN2C(=NN=C2CNC(=O)COCC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]-2-phenylmethoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]-2-phenylmethoxyacetamide involves its interaction with molecular targets such as kinases. It acts as a dual inhibitor of c-Met and Pim-1 kinases, disrupting signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo[4,3-b]pyridazine derivatives, such as:

Uniqueness

N-[[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]-2-phenylmethoxyacetamide is unique due to its dual inhibitory action on c-Met and Pim-1 kinases, which is not commonly observed in other similar compounds. This dual inhibition enhances its potential as a therapeutic agent for cancer treatment .

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